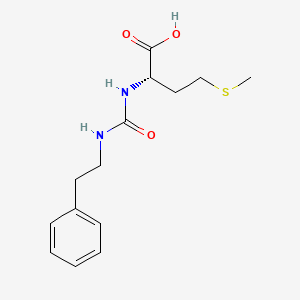
Phenethylcarbamoylmethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylcarbamoylmethionine is a compound that combines the structural features of phenethylamine and methionine Phenethylamine is a naturally occurring monoamine alkaloid, while methionine is an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenethylcarbamoylmethionine typically involves the reaction of phenethylamine with methionine under specific conditions. One common method is the carbamoylation of phenethylamine using a carbamoyl chloride derivative of methionine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Phenethylcarbamoylmethionine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethylcarbamoylmethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phenethylcarbamoylmethionine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Phenethylcarbamoylmethionine can be compared with other compounds that share similar structural features:
Phenethylamine: A simple monoamine alkaloid with stimulant effects.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Phenethylcarbamoyl derivatives: Other derivatives may have varying biological activities and chemical properties.
Uniqueness: this compound is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields. Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
52632-07-2 |
|---|---|
Molekularformel |
C14H20N2O3S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-(2-phenylethylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C14H20N2O3S/c1-20-10-8-12(13(17)18)16-14(19)15-9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1 |
InChI-Schlüssel |
HAPUECSQDXGNFF-LBPRGKRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


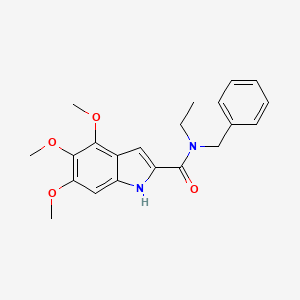
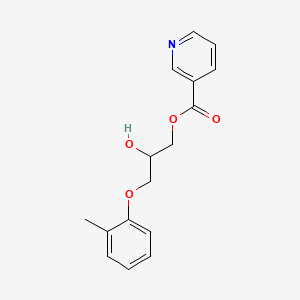
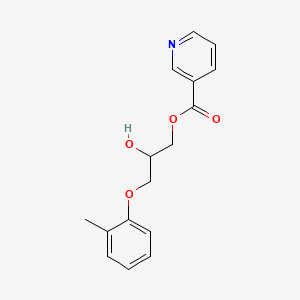
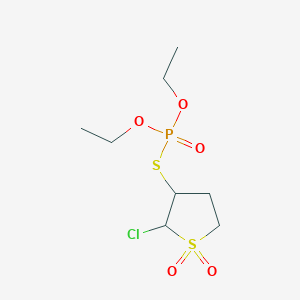
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
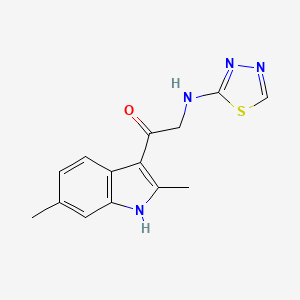
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
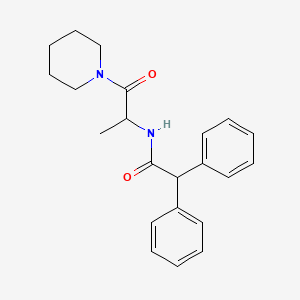
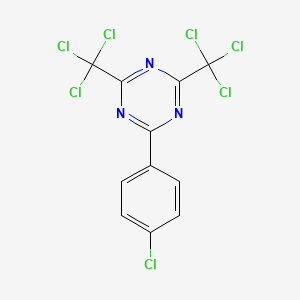
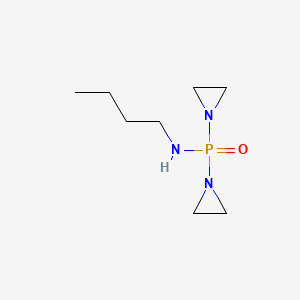
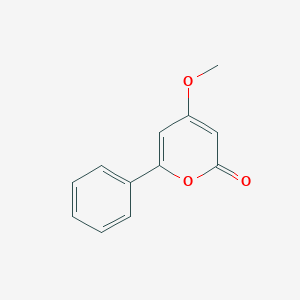
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
